1-Phenylpent-4-yn-1-ol
Overview
Description
1-Phenylpent-4-yn-1-ol is an organic compound with the molecular formula C11H12O. It is characterized by a phenyl group attached to a pentyn-1-ol structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
1-Phenylpent-4-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-oxo-3-phenylpropanoate with propargyl bromide, followed by reduction of the resulting 1-phenylpent-4-yn-1-one using sodium borohydride . Another method involves the reaction of cinnamaldehyde with ethynylmagnesium bromide in tetrahydrofuran . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Phenylpent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride
Scientific Research Applications
1-Phenylpent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenylpent-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
1-Phenylpent-4-yn-1-ol can be compared with similar compounds such as:
4-Pentyn-1-ol: This compound has a similar structure but lacks the phenyl group, making it less versatile in certain synthetic applications.
1-Phenyl-4-penten-1-yne: This compound has a similar phenyl group but differs in the position of the triple bond, affecting its reactivity and applications. The presence of the phenyl group in this compound provides unique reactivity and makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
1-phenylpent-4-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11-12H,3,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCFSSYQMSYTTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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